molecular formula C12H14BrNO2 B1270612 2-(4-Bromophenyl)-1-morpholinoethanone CAS No. 349428-85-9

2-(4-Bromophenyl)-1-morpholinoethanone

Cat. No. B1270612
M. Wt: 284.15 g/mol
InChI Key: SBYPWFXETHVEOJ-UHFFFAOYSA-N
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Patent
US09296732B2

Procedure details

To a solution of morpholine (16 g, 183.91 mmol, 1.98 equiv) in dichloromethane (50 mL) at 0-5° C. was added a solution of 2-(4-bromophenyl)acetyl chloride (21.5 g, 92.67 mmol, 1.00 equiv) in dichloromethane (20 mL) dropwise with stirring. The reaction mixture was stirred for another hour at 0˜5° C. The reaction mixture was warmed to room temperature and diluted with 30 mL of dichloromethane. The mixture was washed with 3×50 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 19.5 g (74%) of 2-(4-bromophenyl)-1-morpholinoethanone as a white solid. LC-MS: (ES, m/z): 284 [M+H]+.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15](Cl)=[O:16])=[CH:10][CH:9]=1>ClCCl>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[O:16])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
21.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another hour at 0˜5° C
WASH
Type
WASH
Details
The mixture was washed with 3×50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.